2,5-Dibromothiazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromothiazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C4HBr2NOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromothiazole-4-carbaldehyde can be synthesized through the bromination of thiazole derivatives. One common method involves the bromination of thiazole-4-carbaldehyde using bromine in the presence of a suitable solvent . The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and concentration, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromothiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,5-Dibromothiazole-4-carboxylic acid.
Reduction: 2,5-Dibromothiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dibromothiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It is investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromothiazole-4-carbaldehyde involves its interaction with various molecular targets. The bromine atoms and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromothiazole-5-carbaldehyde
- 2,5-Dibromothiazole
- 2,4-Dibromothiazole
Uniqueness
2,5-Dibromothiazole-4-carbaldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the thiazole ring.
Properties
Molecular Formula |
C4HBr2NOS |
---|---|
Molecular Weight |
270.93 g/mol |
IUPAC Name |
2,5-dibromo-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C4HBr2NOS/c5-3-2(1-8)7-4(6)9-3/h1H |
InChI Key |
CECVPLSWZMKZMG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(SC(=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.